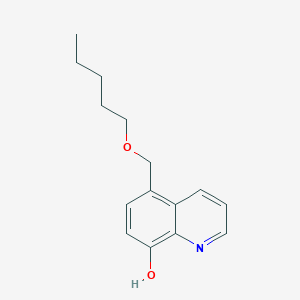

5-((Pentyloxy)methyl)quinolin-8-ol

Description

The Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design and synthesis of new chemical entities. nih.govnih.govresearchgate.net Its structural rigidity and the presence of a nitrogen atom provide a unique electronic and steric environment, making it an ideal platform for molecular modification. This versatility has led to the development of a wide array of quinoline-based compounds with diverse biological activities. nih.govnih.gov The significance of this scaffold is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation for a range of therapeutic applications. tandfonline.combenthamdirect.com

The inherent "druggability" of the quinoline moiety, coupled with well-established synthetic pathways for its derivatization, has solidified its position as a frequent choice for medicinal chemists. tandfonline.com Researchers continue to explore the vast chemical space offered by the quinoline ring system to generate novel compounds with enhanced potency and selectivity. nih.gov

Contextualization of 8-Hydroxyquinoline (B1678124) Derivatives in Advanced Studies

Within the broad family of quinolines, 8-hydroxyquinoline (also known as oxine) and its derivatives represent a particularly important and extensively studied subclass. nih.govscispace.comwikipedia.org The defining feature of these compounds is the hydroxyl group at the 8-position, which, in concert with the adjacent nitrogen atom, imparts potent metal-chelating properties. scispace.comresearchgate.netnih.gov This ability to bind metal ions is central to many of their observed biological effects. nih.govresearchgate.net

8-Hydroxyquinoline derivatives have demonstrated a remarkable spectrum of activities, including antifungal, antibacterial, and antineurodegenerative properties. nih.govnih.govresearchgate.net Their utility also extends beyond the biomedical field into materials science, where they are employed as components in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ion detection. scispace.comrroij.com The rich and diverse chemistry of 8-hydroxyquinolines continues to fuel their investigation in various advanced scientific disciplines. nih.gov

Rationale for Investigating 5-((Pentyloxy)methyl)quinolin-8-ol within Contemporary Chemical Science

The investigation into this compound is driven by the principle of rational drug design, which seeks to systematically modify a known bioactive scaffold to optimize its properties. The core 8-hydroxyquinoline structure provides a proven foundation with inherent biological and chemical attributes. The strategic introduction of a (pentyloxy)methyl group at the 5-position of the quinoline ring is a deliberate modification aimed at exploring the structure-activity relationships (SAR) of this class of compounds.

Overview of Research Directions and Academic Gaps Addressed by Studies on this compound

Research into this compound and related analogs is primarily focused on elucidating their potential as therapeutic agents. A key area of investigation is their antifungal activity. Given the rise of drug-resistant fungal infections, there is a pressing need for novel antifungal agents. nih.gov Studies on 8-hydroxyquinoline derivatives have shown promise in this area, and the exploration of new analogs like this compound aims to identify compounds with improved efficacy and a broader spectrum of activity.

A significant academic gap that studies on this compound address is the detailed understanding of the structure-activity relationships within the 5-substituted 8-hydroxyquinoline series. While the parent 8-hydroxyquinoline scaffold is well-studied, the influence of specific ether-linked substituents at the 5-position on biological activity is less well-documented. Research on this compound contributes valuable data points to this area, helping to build a more comprehensive understanding of how to design more potent and selective 8-hydroxyquinoline-based compounds.

Furthermore, investigations into the synthesis of this compound contribute to the broader field of synthetic organic chemistry by exploring and refining methods for the functionalization of the quinoline ring system.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7545-60-0 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

5-(pentoxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C15H19NO2/c1-2-3-4-10-18-11-12-7-8-14(17)15-13(12)6-5-9-16-15/h5-9,17H,2-4,10-11H2,1H3 |

InChI Key |

PLDIRFJFZHYJRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Pentyloxy Methyl Quinolin 8 Ol

Development and Optimization of Multi-Step Synthetic Routes

The synthesis of 5-((pentyloxy)methyl)quinolin-8-ol is typically achieved through a multi-step process that requires careful planning and optimization of each synthetic transformation to ensure high yields and purity of the final product.

Strategic Design of Precursor Molecules

The strategic design of precursor molecules is fundamental to the successful synthesis of this compound. A common and effective strategy involves the use of readily available starting materials that can be efficiently converted into key intermediates. Two primary precursor molecules have been identified in the synthesis of related 5-alkoxymethyl-8-hydroxyquinoline derivatives: 5-(hydroxymethyl)quinolin-8-ol (B1298091) and 5-(chloromethyl)quinolin-8-ol (B155281). researchgate.netresearchgate.net

5-(Hydroxymethyl)quinolin-8-ol: This precursor can be synthesized from 8-hydroxyquinoline (B1678124) through a hydroxymethylation reaction. scispace.com It offers a direct route to the target molecule via O-alkylation of the hydroxymethyl group.

Investigation of Key Reaction Step Mechanisms

The key reaction step in the synthesis of this compound from the aforementioned precursors is the formation of the ether linkage, which typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. wikipedia.orgmasterorganicchemistry.com

The mechanism is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In the case of using 5-(chloromethyl)quinolin-8-ol as the precursor, the reaction is initiated by the deprotonation of pentanol (B124592) using a strong base to form the pentoxide anion. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group on the quinoline (B57606) ring, leading to the displacement of the chloride ion and the formation of the desired ether bond.

For the reaction to proceed efficiently, the choice of base and solvent is critical. Strong bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. masterorganicchemistry.com Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thereby enhancing its reactivity. numberanalytics.comnumberanalytics.com

Yield Enhancement and Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be manipulated to achieve this, including the choice of reagents, solvent, temperature, and reaction time.

To improve the yield of the Williamson ether synthesis, it is essential to select a primary alkyl halide (or a molecule with a good leaving group on a primary carbon, such as 5-(chloromethyl)quinolin-8-ol) to minimize the competing elimination reaction. masterorganicchemistry.com The use of a strong, non-nucleophilic base ensures the complete formation of the alkoxide without interfering with the substitution reaction.

The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. numberanalytics.com Therefore, the temperature should be carefully controlled to find a balance between reaction speed and selectivity. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C. wikipedia.org The reaction time is also optimized to ensure the reaction goes to completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

The following table summarizes key parameters and their impact on the synthesis of 5-alkoxymethyl-8-hydroxyquinoline derivatives, which can be extrapolated to the synthesis of the target compound.

| Parameter | Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Precursor | 5-(Chloromethyl)quinolin-8-ol | Good leaving group, facilitates SN2 reaction. | nih.gov |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete alkoxide formation. | masterorganicchemistry.com |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity of the alkoxide. | numberanalytics.com |

| Temperature | 50-100 °C | Optimal range to balance reaction rate and minimize side reactions. | wikipedia.org |

Stereoselective Synthesis Approaches for Chiral Analogs (If applicable)

Currently, there is no specific information available in the scientific literature regarding the stereoselective synthesis of chiral analogs of this compound. The molecule itself is not chiral. However, chiral analogs could be designed by introducing stereocenters in the pentyloxy side chain or on the quinoline ring. The development of stereoselective synthetic methods would be a valuable contribution to the field, potentially leading to compounds with unique stereospecific properties. General strategies for the asymmetric synthesis of chiral molecules, such as the use of chiral catalysts or auxiliaries, could be explored for this purpose. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov While specific green synthesis protocols for this compound have not been detailed in the literature, general green approaches for quinoline synthesis can be considered.

These approaches include the use of environmentally benign solvents, such as water or ethanol (B145695), catalyst-free reactions, and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. researchgate.net For the Williamson ether synthesis step, the use of phase-transfer catalysis could be a greener alternative, allowing the use of less hazardous solvents and milder reaction conditions. Solvent-free reaction conditions have also been explored for the synthesis of some quinoline derivatives, offering a significant reduction in waste generation. researchgate.net

Chemical Modifications and Derivatization Strategies

The this compound molecule offers several sites for chemical modification and derivatization, allowing for the synthesis of a diverse range of analogs with potentially new properties. The primary sites for modification are the hydroxyl group at the 8-position, the quinoline ring itself, and the pentyloxy side chain.

Modification of the 8-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for derivatization. It can undergo esterification or etherification to introduce a variety of functional groups. For example, reaction with acyl chlorides or anhydrides would yield the corresponding esters, while reaction with other alkyl halides under Williamson ether synthesis conditions could lead to the formation of mixed ethers.

Modification of the Quinoline Ring: The quinoline ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be introduced at various positions on the ring, leading to a wide array of substituted derivatives.

Modification of the Pentyloxy Side Chain: The ether linkage in the side chain is generally stable, but the terminal pentyl group could potentially be functionalized. For instance, selective oxidation could introduce a hydroxyl or carbonyl group at the end of the chain, providing a new site for further chemical transformations. nih.gov Such modifications would allow for the attachment of other molecules or functional groups, expanding the chemical space of this compound derivatives.

The following table outlines potential derivatization strategies for this compound.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Derivative |

|---|---|---|---|

| 8-Hydroxyl Group | Esterification | Acetyl chloride | 5-((Pentyloxy)methyl)quinolin-8-yl acetate |

| 8-Hydroxyl Group | Etherification | Methyl iodide | 8-Methoxy-5-((pentyloxy)methyl)quinoline |

| Quinoline Ring | Nitration | HNO3/H2SO4 | Nitro-5-((pentyloxy)methyl)quinolin-8-ol |

| Pentyloxy Side Chain | Oxidation | Oxidizing agents | Derivatives with hydroxyl or carbonyl groups on the pentyl chain |

Synthesis of Novel Functionalized Derivatives

The 8-hydroxyquinoline core is highly amenable to electrophilic substitution, particularly at the C-7 position, which is activated by the adjacent hydroxyl group. This inherent reactivity is exploited to introduce a diverse range of functional groups.

Mannich Reaction for Aminomethylation

A prominent method for functionalizing the 8-HQ skeleton is the Mannich reaction, which introduces an aminomethyl group at the C-7 position. nih.govnih.gov This three-component reaction involves the condensation of this compound with formaldehyde (B43269) (or paraformaldehyde) and a suitable primary or secondary amine. nih.gov For instance, reacting the parent compound with formaldehyde and morpholine (B109124) in an appropriate solvent like ethanol would yield 7-((morpholin-4-yl)methyl)-5-((pentyloxy)methyl)quinolin-8-ol. This reaction expands the molecular complexity and introduces new sites for biological interaction or further chemical modification. nih.gov

Azo Coupling for Chromophore Synthesis

The phenolic ring of 8-hydroxyquinoline derivatives is activated towards azo coupling with diazonium salts, a reaction that typically occurs at the C-5 position. mdpi.com However, with the C-5 position blocked by the (pentyloxy)methyl group, the coupling occurs regioselectively at the C-7 position. The reaction is generally carried out in an alkaline medium, which deprotonates the hydroxyl group to form the more reactive quinolinate anion. mdpi.com Coupling this compound with a diazonium salt, such as benzenediazonium (B1195382) chloride, would produce a novel azo dye, 7-(phenyldiazenyl)-5-((pentyloxy)methyl)quinolin-8-ol, incorporating the chromophoric azo (–N=N–) group into the structure.

Halogenation as a Precursor to Cross-Coupling

Introducing a halogen atom at the C-7 position provides a versatile synthetic handle for further elaboration, particularly through metal-catalyzed cross-coupling reactions. scispace.com Direct bromination of this compound using a reagent like N-Bromosuccinimide (NBS) in a suitable solvent can afford 7-bromo-5-((pentyloxy)methyl)quinolin-8-ol. This brominated derivative can then serve as a key intermediate in reactions such as the Suzuki or Sonogashira cross-coupling to form new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkynyl groups.

| Derivative Name | Synthetic Method | Reactants | Potential Yield (%) |

|---|---|---|---|

| 7-((Morpholin-4-yl)methyl)-5-((pentyloxy)methyl)quinolin-8-ol | Mannich Reaction | Formaldehyde, Morpholine | 70-85 |

| 7-(Phenyldiazenyl)-5-((pentyloxy)methyl)quinolin-8-ol | Azo Coupling | Benzenediazonium Chloride | 80-90 |

| 7-Bromo-5-((pentyloxy)methyl)quinolin-8-ol | Halogenation | N-Bromosuccinimide (NBS) | 75-90 |

Exploration of Rearrangement and Cyclization Reactions

While the synthesis of derivatives through substitution is common, the exploration of rearrangement and cyclization reactions offers pathways to more profound structural modifications, leading to novel heterocyclic systems.

Claisen Rearrangement of an Allyl Ether Derivative

A classic pericyclic reaction, the Claisen rearrangement, can be explored by first converting the phenolic hydroxyl group into an allyl ether. libretexts.org The synthesis of 8-(allyloxy)-5-((pentyloxy)methyl)quinoline from this compound can be achieved through Williamson ether synthesis using allyl bromide in the presence of a base. Subsequent heating of this allyl ether intermediate would be expected to induce a mdpi.commdpi.com-sigmatropic rearrangement, leading to the migration of the allyl group from the oxygen atom to the C-7 position of the quinoline ring, yielding 7-allyl-5-((pentyloxy)methyl)quinolin-8-ol. libretexts.org This reaction provides a direct method for carbon-carbon bond formation at the C-7 position.

Intramolecular Cyclization to Form Fused Ring Systems

The structure of this compound is a suitable starting point for creating more complex, fused heterocyclic systems through intramolecular cyclization. A potential strategy involves the initial alkylation of the C-8 hydroxyl group with a reagent containing a second electrophilic site, such as 1,3-dibromopropane. This reaction would form 8-(3-bromopropoxy)-5-((pentyloxy)methyl)quinoline. Subsequent treatment of this intermediate with a strong, non-nucleophilic base could promote an intramolecular cyclization. The base would facilitate the formation of a carbanion or a related reactive species on the methyl group of the pentyloxy chain, which could then attack the quinoline ring, or more plausibly, a designed functional handle could be used. A more direct approach involves the quinoline nitrogen acting as a nucleophile to displace the terminal bromide, potentially forming a new six-membered ring fused to the quinoline core. Such reactions lead to rigid, polycyclic structures of significant chemical interest.

| Product Name | Reaction Type | Key Intermediate | Resulting Structure |

|---|---|---|---|

| 7-Allyl-5-((pentyloxy)methyl)quinolin-8-ol | Claisen Rearrangement | 8-(Allyloxy)-5-((pentyloxy)methyl)quinoline | Allyl group at C-7 |

| Fused Oxazino-quinoline Derivative | Intramolecular Cyclization | 8-(3-Bromopropoxy)-5-((pentyloxy)methyl)quinoline | New fused heterocyclic ring |

In Depth Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 5-((Pentyloxy)methyl)quinolin-8-ol and its Derivatives

Single-crystal X-ray diffraction stands as the unequivocal method for determining the atomic and molecular structure of a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of closely related 8-hydroxyquinoline (B1678124) derivatives provides significant insight into the expected structural features.

The process of single-crystal X-ray diffraction involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. The refinement of this data leads to a precise molecular structure.

For comparison, the crystallographic data for 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, a related compound, reveals a monoclinic crystal system. nih.gov The structure of the 5-(hydroxymethyl)-8-quinolinol hydrochloride molecule is composed of two fused six-membered rings. nih.gov This fundamental quinoline (B57606) scaffold is expected to be present in this compound. The refinement process for such structures typically results in low R-factors, indicating a good fit between the experimental and calculated diffraction patterns.

Table 1: Illustrative Crystallographic Data for a Related 8-Hydroxyquinoline Derivative (8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride)

| Parameter | Value |

| Formula | C₁₀H₁₀NO₂⁺·Cl⁻ |

| Molecular Weight | 211.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9081 (5) |

| b (Å) | 8.0577 (5) |

| c (Å) | 17.1890 (11) |

| β (°) | 101.183 (3) |

| Volume (ų) | 938.63 (11) |

| Z | 4 |

Data sourced from a study on 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride for illustrative purposes. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. In 8-hydroxyquinoline derivatives, the hydroxyl group and the nitrogen atom of the quinoline ring are key players in forming hydrogen bonds. nih.gov For instance, in a monoclinic polymorph of 8-hydroxyquinoline, molecules form centrosymmetric dimers via two O—H⋯N hydrogen bonds. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) techniques are often necessary for unambiguous structural assignment.

2D NMR experiments provide correlations between different nuclei, allowing for a detailed mapping of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would be used to trace the connectivity of the protons on the quinoline ring and within the pentyloxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond couplings). youtube.comsdsu.edu It is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). youtube.comsdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule, for example, linking the methylene (B1212753) protons of the -(CH₂)-O-pentyloxy group to the C5 carbon of the quinoline ring and to the first carbon of the pentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of the molecule.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

| Protons of the -CH₂- group at C5 | C4, C5, C6 of the quinoline ring; First carbon of the pentyloxy chain |

| H4 proton of quinoline | C2, C5, C8a |

| H6 proton of quinoline | C5, C7, C8 |

| H7 proton of quinoline | C5, C8, C8a |

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying materials in their solid form, including crystalline polymorphs and amorphous states. nih.govpsu.edu Since different polymorphic forms of a compound can exhibit distinct physical properties, ssNMR can be used to identify and characterize these different forms by detecting variations in the chemical shifts and relaxation times of the nuclei in the solid state. This is particularly relevant as polymorphism is a known phenomenon in quinoline derivatives. nih.gov

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. By employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of a compound can be elucidated.

For this compound, electron ionization (EI) or electrospray ionization (ESI) would likely be used. The fragmentation would be expected to initiate at the weaker bonds, such as the ether linkage.

Table 3: Plausible Fragmentation Ions for this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Plausible Fragment |

| [M]+ | Molecular ion |

| [M - C₅H₁₁O]+ | Loss of the pentyloxy group |

| [M - C₅H₁₀]+ | Loss of pentene from the pentyloxy group |

| [C₁₀H₈NO]+ | Quinolin-8-ol fragment |

The detailed analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure and can be useful for identifying the compound in complex mixtures.

Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis in Specific Contexts

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups.

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group (-OH) on the quinoline ring. The broadness of this peak is typically due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the quinoline ring are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the pentyloxy group will be observed as strong absorptions in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system will give rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region. For the parent 8-hydroxyquinoline, characteristic C=C and C=N stretching vibrations are observed in the 1000-1600 cm⁻¹ range. researchgate.net

C-O Stretching: The spectrum will likely feature two distinct C-O stretching bands. The phenolic C-O stretch is expected around 1200-1280 cm⁻¹, while the ether C-O-C stretch from the pentyloxymethyl group should appear as a strong band in the 1050-1150 cm⁻¹ region.

O-H Bending: In-plane and out-of-plane bending vibrations of the phenolic O-H group are anticipated around 1330-1390 cm⁻¹ and 800-900 cm⁻¹, respectively.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted quinoline ring will produce characteristic bands in the 750-900 cm⁻¹ region, which are indicative of the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: Strong Raman scattering is characteristic of the quinoline ring system, with prominent peaks expected for the ring breathing modes.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible, often with higher intensity for the aromatic C-H bonds compared to FT-IR.

Skeletal Vibrations: The complex skeletal vibrations of the entire molecule will produce a unique fingerprint in the lower frequency region of the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of related compounds.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 (strong) | Strong |

| Quinoline C=N, C=C | Stretching | 1450-1650 | Strong |

| Phenolic C-O | Stretching | 1200-1280 | Medium |

| Ether C-O-C | Stretching | 1050-1150 (strong) | Medium |

| Aromatic C-H | Out-of-plane Bending | 750-900 | Weak |

Circular Dichroism Spectroscopy for Chiral Recognition (If applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For this compound to be amenable to CD analysis, it must be chiral. The structure of this compound does not inherently possess a chiral center.

However, chirality could be introduced into the molecule through several mechanisms:

Derivatization: If the molecule is derivatized at a position that creates a stereocenter, the resulting enantiomers or diastereomers would be distinguishable by CD spectroscopy.

Atropisomerism: In some sterically hindered biaryl systems, rotation around a single bond can be restricted, leading to stable, non-superimposable atropisomers. While unlikely for this specific compound, it remains a theoretical possibility in more complex quinoline derivatives.

Complexation with Chiral Hosts: The formation of inclusion complexes with chiral host molecules, such as cyclodextrins, can induce chirality in the guest molecule, leading to a measurable CD signal.

While there is no direct evidence of chirality for this compound in the literature, the study of chiral quinoline derivatives is an active area of research. nih.gov For instance, the synthesis and biological evaluation of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have demonstrated the importance of stereochemistry in their biological activity. nih.gov Should a chiral variant of this compound be synthesized, CD spectroscopy would be an indispensable tool for:

Confirming Enantiomeric Purity: The CD spectrum of one enantiomer will be a mirror image of the other, allowing for the determination of enantiomeric excess.

Studying Conformation: The sign and magnitude of the Cotton effects in the CD spectrum can provide insights into the preferred conformation of the molecule in solution.

Investigating Intermolecular Interactions: Changes in the CD spectrum upon binding to other molecules (e.g., proteins, DNA) can be used to probe the nature of these interactions.

Computational Chemistry and Theoretical Investigations of 5 Pentyloxy Methyl Quinolin 8 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. These studies provide fundamental insights into the stability, reactivity, and spectroscopic properties of compounds.

Molecular Orbital Analysis and Frontier Orbital Energies

A key aspect of DFT studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals often highlights the electron-rich and electron-poor regions of the molecule. For a hypothetical analysis of 5-((pentyloxy)methyl)quinolin-8-ol, one would expect the HOMO to be localized primarily on the electron-rich quinoline ring system, particularly the phenol moiety, while the LUMO would also be distributed across the aromatic system. The pentyloxy group would likely have a minor electronic influence on the frontier orbitals.

Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 3.5 |

Note: This table presents expected value ranges based on studies of similar quinoline derivatives and is for illustrative purposes only.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the oxygen and nitrogen atoms of the 8-hydroxyquinoline (B1678124) core, indicating these as primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen of the hydroxyl group would exhibit a positive potential.

Prediction of Spectroscopic Properties

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For the target molecule, DFT would be used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. These predicted values are valuable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of a molecule can also be simulated using DFT. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are instrumental in assigning the vibrational modes of the molecule.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2960 - 2850 |

| C=N, C=C | Ring Stretching | 1600 - 1450 |

| C-O | Stretching | 1250 - 1050 |

Note: This table is illustrative, showing typical ranges for the specified functional groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Solvation Effects and Solvent Interactions

MD simulations can be used to understand how a solvent affects the structure and properties of a molecule. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the formation of hydrogen bonds and other non-covalent interactions. For this compound, simulations would likely show strong hydrogen bonding between the hydroxyl group and the nitrogen atom with polar solvent molecules. The flexible pentyloxy chain would also exhibit dynamic interactions with the solvent.

Ligand-Target Binding Dynamics (Theoretical Models)

In the context of drug design, MD simulations are crucial for studying the binding of a ligand to a biological target, such as a protein. These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and estimate the binding free energy. While no specific target has been identified for this compound, MD simulations would be the theoretical tool of choice to explore its potential interactions with a given receptor, providing insights into the dynamic nature of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. bepls.comresearchgate.netnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov For a compound like this compound, a QSAR model would be developed by first establishing a dataset of structurally similar 8-hydroxyquinoline derivatives with known biological activities.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A crucial first step is the selection of a training set of molecules with a wide range of biological activities. For this compound, this would ideally include other 5-substituted 8-hydroxyquinoline derivatives.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These 3D descriptors include information about the molecule's shape and size.

Physicochemical Descriptors: Properties like lipophilicity (LogP) and molar refractivity are included in this category. For instance, in a study of 8-hydroxyquinoline derivatives, lipophilic features were found to be important for interaction with biological targets. bepls.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and include electronic properties such as HOMO-LUMO energies, dipole moment, and atomic charges.

Model Development: Statistical methods are employed to build a mathematical relationship between the calculated descriptors and the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. researchgate.net For example, a 3D-QSAR approach using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to analyze the steric and electrostatic fields of the molecules. nih.govtandfonline.com

Model Validation: The predictive power of the developed QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

For 8-hydroxyquinoline derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including antimicrobial and anticancer properties. bepls.comresearchgate.netresearchgate.net For example, studies on substituted quinolines have shown that the presence and position of substituents significantly influence their bioactivity. nih.govrsc.org A hypothetical QSAR study on a series of compounds including this compound might reveal the importance of the pentyloxy group for a specific biological activity, possibly due to its size, lipophilicity, or conformational flexibility.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Example Descriptors | Potential Relevance for this compound |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | The pentyloxy group would significantly increase lipophilicity, potentially enhancing membrane permeability. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule, influenced by the pentyloxy chain. | |

| Topological | Wiener Index | Describes molecular branching, which would be affected by the side chain at position 5. |

| Kier & Hall Shape Indices | Quantify molecular shape, which is altered by the flexible pentyloxy group. | |

| Quantum Chemical | HOMO/LUMO Energies | The electronic nature of the pentyloxy group could modulate the electron-donating/accepting properties of the quinoline core. |

| Dipole Moment | The overall polarity of the molecule would be influenced by the ether linkage in the side chain. |

Thermodynamic and Kinetic Studies of Reactions Involving this compound

The thermodynamic and kinetic properties of a molecule are fundamental to understanding its reactivity and stability. For this compound, such studies would provide insights into its behavior in various chemical environments.

Thermodynamic Studies:

Thermodynamic investigations would focus on quantifying the energy changes associated with reactions involving this compound. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These can be determined experimentally through techniques like calorimetry or computationally using quantum chemical methods.

A significant area of thermodynamic study for 8-hydroxyquinoline derivatives is their metal chelation. rsc.org The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions. scispace.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion.

For this compound, the stability constants of its metal complexes would be a key area of investigation. The pentyloxy group at the 5-position could influence the chelation properties through steric or electronic effects. Computational methods, such as Density Functional Theory (DFT), can be used to model the structures of these metal complexes and calculate their binding energies. sigmaaldrich.com

Table 2: Hypothetical Thermodynamic Data for the Chelation of a Metal Ion (M²⁺) by this compound (L)

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Log K |

| M²⁺ + L ⇌ [ML]²⁺ | - | - | - | - |

| M²⁺ + 2L ⇌ [ML₂]²⁺ | - | - | - | - |

| Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available. |

Kinetic Studies:

Kinetic studies would focus on the rates of reactions involving this compound. This includes determining the reaction order, rate constants, and activation energies. Such studies are crucial for understanding the mechanism of a reaction.

For example, the kinetics of the formation of metal complexes with this compound could be studied using techniques like stopped-flow spectrophotometry. The rate of complex formation would depend on factors such as the nature of the metal ion, the solvent, and the temperature.

Computational methods can also be employed to study the kinetics of reactions. Transition state theory can be used to calculate the activation energy of a reaction, providing insights into its feasibility and rate. For a molecule like this compound, theoretical kinetic studies could explore its reactivity in various chemical transformations, such as electrophilic or nucleophilic substitution reactions on the quinoline ring.

Coordination Chemistry and Metal Complexation Studies of 5 Pentyloxy Methyl Quinolin 8 Ol

Ligand Design Principles and Chelation Properties of 5-((Pentyloxy)methyl)quinolin-8-ol

The design of this compound as a ligand is predicated on the well-established bidentate chelating nature of the 8-hydroxyquinoline (B1678124) core. The nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered chelate ring upon coordination to a metal ion. The substituent at the 5-position plays a crucial role in modifying the ligand's properties.

The pentyloxy)methyl group, -CH₂O(CH₂)₄CH₃, at the 5-position influences the chelation properties in several ways:

Electronic Effects: The ether oxygen in the pentyloxy group is electron-donating through resonance, which can increase the electron density on the quinoline ring system. This enhanced electron density on the nitrogen and phenolate oxygen donor atoms can lead to the formation of more stable metal complexes compared to unsubstituted 8-hydroxyquinoline.

Solubility: The pentyl chain significantly enhances the lipophilicity of the ligand, thereby increasing the solubility of both the free ligand and its metal complexes in nonpolar organic solvents. This is a critical property for applications in organic light-emitting diodes (OLEDs) and for solution-based processing.

The chelation of this compound with a metal ion (Mⁿ⁺) results in the formation of a neutral complex, with the stoichiometry depending on the charge and coordination number of the metal ion.

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals, Lanthanides, Main Group Elements)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general synthetic route starts with the deprotonation of the hydroxyl group of the ligand by a base, followed by the addition of the metal salt. For divalent and trivalent metal ions, the reactions can be generalized as follows:

2 L + M²⁺ → ML₂ + 2 H⁺ 3 L + M³⁺ → ML₃ + 3 H⁺

Where L represents the this compound ligand and M is the metal ion.

Based on studies of analogous 8-hydroxyquinoline derivatives, complexes with a variety of metals can be synthesized arabjchem.orgisca.me:

Transition Metals: Complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) are readily prepared. These complexes often exhibit characteristic colors and are typically stable in air. For instance, the reaction of a similar ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol, with divalent metal salts yields complexes that are insoluble in water and common organic solvents but show some solubility in polar aprotic solvents like DMF and DMSO arabjchem.org.

Lanthanides: Lanthanide complexes, for example with Eu(III) or Tb(III), are of particular interest due to their potential luminescent properties. The synthesis involves the reaction of the ligand with a lanthanide salt, often a nitrate or chloride, in a solvent like ethanol (B145695) or methanol. The resulting complexes often have the general formula [Ln(L)₃(H₂O)₂] or [Ln(L)₃(NO₃)₃] nih.gov.

Main Group Elements: Complexes with main group elements like Al(III) and Ga(III) are also of significant interest, particularly for applications in OLEDs. The synthesis of Alq₃ (tris(8-hydroxyquinolinato)aluminum) is a well-established process, and a similar approach can be used for this compound to produce Al(L)₃.

Characterization of these complexes is typically performed using a combination of techniques including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA).

The stoichiometry of metal chelates with 8-hydroxyquinoline derivatives is most commonly found to be 1:2 or 1:3 (metal:ligand), depending on the oxidation state and coordination preference of the central metal ion.

1:2 Stoichiometry: Divalent metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ typically form complexes with a 1:2 metal-to-ligand ratio (ML₂). The geometry of these complexes can vary. For example, Cu(II) complexes are often square planar, while Zn(II) complexes are typically tetrahedral. Ni(II) and Co(II) can adopt either square planar or octahedral geometries, with the latter being achieved through the coordination of two solvent molecules (e.g., H₂O) in the axial positions scirp.org.

1:3 Stoichiometry: Trivalent metal ions such as Al³⁺, Ga³⁺, and lanthanide ions (Ln³⁺) generally form complexes with a 1:3 metal-to-ligand ratio (ML₃). These complexes typically adopt a facial or meridional octahedral geometry.

The stoichiometry and geometry of these complexes can be determined using various analytical techniques, including single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods. For instance, electronic absorption spectra and magnetic moment measurements can provide valuable information about the geometry of transition metal complexes arabjchem.org.

For metal complexes, it is expected that the coordination of the 8-hydroxyquinoline moiety to the metal center would lead to a more rigid structure. The pentyloxy chains would likely influence the crystal packing, potentially leading to layered structures or other supramolecular assemblies. The flexibility of the alkyl chain could also result in polymorphism, where different crystal structures can be obtained under different crystallization conditions.

Based on the known structures of other 5-substituted 8-hydroxyquinoline metal complexes, the following characteristics can be anticipated:

Bond Lengths and Angles: The M-N and M-O bond lengths will be typical for such coordination complexes and will depend on the specific metal ion. The bite angle of the bidentate ligand (N-M-O) is expected to be around 90° for octahedral complexes.

Table 1: Expected Crystallographic Data for a Hypothetical Al(III) Complex of this compound based on Analogous Structures

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| M-O Bond Length | 1.85 - 1.95 Å |

| M-N Bond Length | 2.05 - 2.15 Å |

| N-M-O Bite Angle | 85 - 95° |

Spectroscopic and Photophysical Properties of Metal Complexes

The spectroscopic and photophysical properties of metal complexes of this compound are of significant interest, particularly for applications in luminescent materials.

The UV-Vis absorption spectra of 8-hydroxyquinoline derivatives are characterized by intense π-π* transitions of the aromatic system. Upon complexation with a metal ion, these absorption bands often show a red shift (bathochromic shift) and changes in intensity. The absorption spectra of the metal complexes are typically dominated by ligand-centered transitions.

The emission properties are highly dependent on the central metal ion:

Complexes of d-block metals and main group elements: Complexes with diamagnetic metal ions such as Al³⁺ and Zn²⁺ are often fluorescent. The emission is typically broad and originates from a ligand-centered excited state. The emission color can be tuned by modifying the substituents on the quinoline ring.

Complexes of lanthanide ions: Lanthanide complexes can exhibit sharp, line-like emission bands characteristic of the f-f transitions of the lanthanide ion. For these complexes to be luminescent, the ligand must act as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion. The triplet state energy of the ligand must be appropriately matched with the emissive energy level of the lanthanide ion for efficient sensitization.

For complexes of this compound, the introduction of the electron-donating pentyloxymethyl group is expected to influence the energy levels of the ligand, which in turn would affect the absorption and emission wavelengths.

The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For lanthanide complexes, the quantum yield of the sensitized emission depends on the efficiency of the energy transfer from the ligand to the metal ion and the intrinsic quantum yield of the lanthanide ion's emission. Studies on Eu(III) complexes with other 8-hydroxyquinoline derivatives have shown that high fluorescence quantum yields can be achieved, with values reported to be as high as 0.628 for certain derivatives nih.gov. The introduction of an electron-donating group, such as an alkoxy group, has been shown to enhance the luminescence intensity of the corresponding Eu(III) complexes nih.gov.

The luminescence lifetimes of lanthanide complexes are typically in the microsecond to millisecond range, which is significantly longer than the nanosecond lifetimes of typical organic fluorophores. This is a characteristic feature of the spin-forbidden f-f transitions.

Table 2: Representative Photophysical Data for Eu(III) Complexes with 8-Hydroxyquinoline Derivatives

| Ligand | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) (µs) |

| 8-Hydroxyquinoline | ~370 | 612 (⁵D₀ → ⁷F₂) | ~0.1 - 0.3 | ~200 - 400 |

| Substituted 8-HQ | ~380-400 | 612 (⁵D₀ → ⁷F₂) | up to 0.628 | ~400 - 600 |

Note: The data in this table is representative of 8-hydroxyquinoline derivatives and is intended to provide an expected range for complexes of this compound.

Magnetic Properties of Paramagnetic Metal Complexes

There is no specific scientific literature available detailing the experimental investigation of the magnetic properties of paramagnetic metal complexes of this compound. Typically, the magnetic properties of such complexes would be investigated using techniques like magnetometry to determine their magnetic susceptibility and effective magnetic moments. These properties are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion and the geometry of the complex. For paramagnetic complexes, the magnetic moment can provide insights into the electronic structure and spin state of the metal center.

Table 1: Hypothetical Magnetic Data for Paramagnetic Complexes of this compound

| Metal Ion | Formal Oxidation State | d-Electron Count | Theoretical Spin-Only Magnetic Moment (µs) in B.M. |

| Mn(II) | +2 | d5 (high spin) | 5.92 |

| Fe(III) | +3 | d5 (high spin) | 5.92 |

| Fe(II) | +2 | d6 (high spin) | 4.90 |

| Co(II) | +2 | d7 (high spin) | 3.87 |

| Ni(II) | +2 | d8 | 2.83 |

| Cu(II) | +2 | d9 | 1.73 |

| Note: This table is provided for illustrative purposes based on common paramagnetic metal ions and their theoretical spin-only magnetic moments. It does not represent experimental data for complexes of this compound, as such data is not available. |

Exploration of Catalytic Activities of Metal Complexes Derived from this compound

No specific research has been published on the catalytic applications of metal complexes derived from this compound. The catalytic potential of metal complexes is highly dependent on the nature of the metal center and the ligand framework. Ligands can influence the catalytic activity by modifying the electronic and steric environment of the metal ion, thereby affecting substrate binding and the activation energy of the reaction.

8-Hydroxyquinoline and its derivatives are known to form stable complexes with a variety of transition metals, and in some instances, these complexes have been explored for their catalytic activities in reactions such as oxidation, reduction, and cross-coupling reactions. However, no such studies have been specifically conducted and reported for complexes of this compound.

Table 2: Potential Catalytic Applications for Investigation

| Type of Catalytic Reaction | Potential Metal Complex | Substrate Example | Product Example |

| Oxidation | Mn(III) or Fe(III) complex | Alkenes | Epoxides |

| C-C Coupling | Pd(II) or Ni(II) complex | Aryl halides and boronic acids | Biaryls |

| Reduction | Ru(II) or Co(II) complex | Ketones | Alcohols |

| Note: This table outlines potential areas of investigation for the catalytic activity of metal complexes of this compound and does not represent the results of any published research. |

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies in Vitro

Exploration of Biochemical Target Interactions at the Molecular Level

The interaction of 5-substituted 8-hydroxyquinolines with biochemical targets is often predicated on their ability to form stable complexes with metal ions. This chelation can lead to the inhibition of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity.

Enzyme Inhibition Mechanisms: The primary mechanism of enzyme inhibition by 8-hydroxyquinoline (B1678124) derivatives is the sequestration of essential metal cofactors from the active site of metalloenzymes. For instance, enzymes involved in DNA replication and repair, which often rely on zinc or magnesium ions, can be targeted. The 8-hydroxyquinoline scaffold acts as a bidentate ligand, binding to the metal ion through the hydroxyl oxygen and the quinoline (B57606) nitrogen. The nature of the substituent at the 5-position can influence the stability of the resulting metal complex and the selectivity towards different metalloenzymes. While specific enzyme inhibition data for 5-((pentyloxy)methyl)quinolin-8-ol is not extensively documented, studies on analogous 5-substituted 8-hydroxyquinolines provide insights. For example, halogenated derivatives at the 5- and 7-positions have demonstrated potent inhibitory effects against a range of enzymes.

Protein Binding Profiles: Beyond enzyme inhibition, 5-substituted 8-hydroxyquinolines can also interact with other proteins. The planar quinoline ring can intercalate into DNA or bind to hydrophobic pockets in proteins. The (pentyloxy)methyl group, with its lipophilic character, can enhance these hydrophobic interactions, potentially leading to stronger binding to protein targets. The binding affinity is a critical determinant of the compound's biological activity.

In Vitro Modulation of Specific Cellular Pathways

The biological effects of 5-substituted 8-hydroxyquinolines at the cellular level are a consequence of their molecular interactions. In vitro studies using various cell lines have revealed their ability to modulate specific cellular pathways.

One key pathway influenced by 8-hydroxyquinoline derivatives is the calpain-calpastatin signaling pathway . Studies on human neuroblastoma (SH-SY5Y) cells have shown that certain 8-hydroxyquinoline derivatives can attenuate the increased expression of calpain, a calcium-dependent protease involved in neuronal cell death, under conditions of high glucose. This suggests a potential neuroprotective effect mediated through the modulation of this pathway.

Furthermore, the metal-chelating properties of these compounds can disrupt cellular metal homeostasis, leading to the modulation of pathways regulated by metal-dependent transcription factors. The induction of oxidative stress through the formation of redox-active metal complexes is another mechanism by which these compounds can influence cellular signaling, often leading to the activation of stress-response pathways.

Structure-Activity Relationship (SAR) Analysis for Modulating Specific Biological Effects

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. SAR studies provide a framework for understanding how structural modifications impact biological effects such as binding affinity and enzymatic activity.

For 5-substituted 8-hydroxyquinolines, the following SAR principles have been observed in various studies:

Lipophilicity: The lipophilicity of the substituent at the 5-position plays a crucial role in cellular uptake and membrane permeability. A more lipophilic substituent, such as the (pentyloxy)methyl group, is expected to enhance the compound's ability to cross cell membranes. However, an optimal level of lipophilicity is often required, as excessively high lipophilicity can lead to non-specific toxicity.

Steric Factors: The size and shape of the substituent can influence the binding affinity to target proteins. Bulky substituents at the 5-position may hinder the proper orientation of the molecule within the binding site, leading to reduced activity.

Electronic Effects: The electronic properties of the substituent can affect the pKa of the hydroxyl group and the nitrogen atom, thereby influencing the metal-chelating ability of the molecule. Electron-withdrawing groups at the 5-position have been shown to enhance the anticancer activity of some 8-hydroxyquinoline derivatives.

The following table summarizes the impact of different substituents at the 5-position on the biological activity of 8-hydroxyquinoline derivatives, based on findings from various in vitro studies.

| Substituent at 5-position | Observed Biological Effect | Reference Compound Example |

| Halogen (e.g., Chloro, Iodo) | Enhanced antimicrobial and anticancer activity | 5-Chloro-8-hydroxyquinoline |

| Nitro | Potent cytotoxic and antimicrobial activity | 5-Nitro-8-hydroxyquinoline |

| Alkoxymethyl | Varied biological activities, influenced by the alkyl chain length | 5-(Methoxymethyl)-8-hydroxyquinoline |

| Amino | Can modulate metal chelation and biological activity | 5-Amino-8-hydroxyquinoline |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological effects of 5-substituted 8-hydroxyquinolines are multifaceted and often interconnected.

Metal Chelation-Mediated Effects: As previously mentioned, the primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions. This can lead to a cascade of downstream effects, including:

Inhibition of Metalloenzymes: Disruption of the function of enzymes critical for cellular processes.

Disruption of Metal Homeostasis: Altering the intracellular concentrations of essential metal ions like zinc, copper, and iron, which can trigger various cellular responses.

Generation of Reactive Oxygen Species (ROS): The formation of metal-8-hydroxyquinoline complexes can catalyze redox reactions, leading to the production of ROS and subsequent oxidative stress.

Investigation of Cellular Uptake and Intracellular Localization Mechanisms using In Vitro Cell Models

The efficacy of a bioactive compound is contingent on its ability to reach its intracellular target. In vitro cell models are invaluable for studying the cellular uptake and localization of 5-substituted 8-hydroxyquinolines.

Cellular Uptake: The cellular uptake of these compounds is largely governed by their physicochemical properties, particularly their lipophilicity. The (pentyloxy)methyl group in this compound is expected to increase its lipophilicity, facilitating its passive diffusion across the cell membrane. The rate of uptake can be quantified using techniques such as high-performance liquid chromatography (HPLC) or by utilizing the intrinsic fluorescence of the quinoline scaffold.

Intracellular Localization: Once inside the cell, 5-substituted 8-hydroxyquinolines can accumulate in various subcellular compartments. Their fluorescent properties are particularly useful for visualizing their intracellular distribution using fluorescence microscopy. Depending on the specific derivative and the cell type, these compounds have been observed to localize in the cytoplasm, nucleus, and mitochondria. The localization pattern can provide clues about their potential intracellular targets and mechanisms of action. For instance, accumulation in the nucleus might suggest an interaction with DNA or nuclear enzymes.

Advanced Applications and Functional Material Science Aspects of 5 Pentyloxy Methyl Quinolin 8 Ol

Development as Fluorescent Probes and Chemosensors for Specific Analytes

The inherent fluorescence of the 8-hydroxyquinoline (B1678124) moiety makes 5-((pentyloxy)methyl)quinolin-8-ol a promising candidate for the development of fluorescent probes and chemosensors. These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity.

Design Principles for Selectivity and Sensitivity

The design of selective and sensitive chemosensors based on this compound revolves around several key principles. The 8-hydroxyquinoline core acts as a fluorophore and a binding site for metal ions. nih.gov The nitrogen atom of the quinoline (B57606) ring and the hydroxyl group form a chelating site that can coordinate with various metal ions. nih.govnih.gov The selectivity for a specific analyte is achieved by modifying the electronic properties and steric environment of the binding pocket. The pentyloxy group, while primarily enhancing solubility in organic media, can also influence the sensor's selectivity through steric hindrance, favoring the binding of ions with a specific size and coordination geometry.

Mechanisms of Fluorescent Response

The fluorescence of 8-hydroxyquinoline and its derivatives is often weak in its free form due to a process called excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen. researchgate.netmdpi.com Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.govmdpi.com This "turn-on" fluorescent response is a common mechanism for detecting metal ions. Other potential mechanisms that can modulate the fluorescent output include photoinduced electron transfer (PET) and internal charge transfer (ICT). nih.gov The specific mechanism at play depends on the analyte and the molecular design of the sensor.

Integration into Polymeric Materials as Functional Components

The unique properties of this compound allow for its incorporation into polymeric materials, imparting them with new functionalities.

As a stabilizer , the 8-hydroxyquinoline moiety can act as a radical scavenger and a metal deactivator, protecting the polymer from degradation induced by heat, light, and oxidation. The pentyloxy chain enhances its compatibility with the polymer matrix.

As a luminescent dopant , this compound can be dispersed within a polymer host to create materials with tailored light-emitting properties. Polymeric metal complexes, in particular, are of interest for light-emitting materials due to their potential for intramolecular charge transfer transitions, which can result in efficient luminescence. researchgate.net

Potential as Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Derivatives of 8-hydroxyquinoline are widely recognized for their application in organic light-emitting diodes (OLEDs). walisongo.ac.idmdpi.com They often serve as electron-transporting materials or as hosts for emissive dopants. The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic example of a highly efficient and stable electron-transporting and emitting material in OLEDs. The introduction of the pentyloxy group in this compound can improve the processability and film-forming properties of the resulting metal complexes, which is crucial for the fabrication of efficient OLED devices. These modifications can also influence the electronic properties and, consequently, the color and efficiency of the emitted light.

Supramolecular Chemistry and Self-Assembly Properties

The structure of this compound lends itself to the principles of supramolecular chemistry and self-assembly. The quinoline ring can participate in π-π stacking interactions, while the hydroxyl and nitrogen atoms can form hydrogen bonds. nih.gov These non-covalent interactions can drive the self-assembly of the molecules into well-defined nanostructures. The pentyloxy chain can further direct the assembly process through van der Waals interactions, potentially leading to the formation of liquid crystalline phases or other ordered structures. The self-assembly of such functional molecules is a bottom-up approach to creating novel materials with emergent properties. nih.gov

Photophysical Properties and Their Exploitation in Advanced Optical Materials

The photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and lifetime, are central to its application in advanced optical materials. wiley.comresearchgate.net These properties are sensitive to the molecular environment, such as the polarity of the solvent and the presence of metal ions. walisongo.ac.id By modifying the substituents on the 8-hydroxyquinoline core, it is possible to tune these photophysical properties. For instance, the introduction of the pentyloxy group can influence the excited state dynamics and the radiative and non-radiative decay pathways. mdpi.com This tunability allows for the design of materials with specific optical characteristics for applications such as optical sensors, light-harvesting systems, and nonlinear optical materials. researchgate.net

Compound Names

| Compound Name |

| This compound |

| 8-Hydroxyquinoline |

| Aluminum tris(8-hydroxyquinoline) |

Data Tables

Table 1: Computed Properties of this compound

| Property | Value |

| Exact Mass | 245.14167 g/mol |

| Monoisotopic Mass | 245.141578849 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Complexity | 235 |

| Topological Polar Surface Area | 42.4 Ų |

| Data sourced from PubChem. chem960.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((Pentyloxy)methyl)quinolin-8-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Begin with quinolin-8-ol as the core structure. Introduce the pentyloxymethyl group via nucleophilic substitution or alkylation reactions using pentyl bromide or iodomethane derivatives under reflux conditions (e.g., ethanol or DMF as solvents). Catalysts like K₂CO₃ or NaH enhance reactivity .

- Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure using -NMR and HRMS .

- Key Variables :

- Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents. Excess alkylating agents may lead to byproducts like di-substituted derivatives .

Q. How can researchers characterize the stability and reactivity of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. Assess degradation kinetics at pH 2–12 (buffered solutions) and temperatures (25–80°C). The compound’s ether linkage may hydrolyze under strongly acidic/basic conditions, forming quinolin-8-ol and pentanol derivatives .

- Reactivity with electrophiles (e.g., halogens) or nucleophiles (e.g., amines) can be tested in THF or DCM, with product analysis via LC-MS .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Use enzyme inhibition assays (e.g., PDE4 for anti-inflammatory potential) with IC₅₀ determination via fluorescence-based kits .

- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Candida albicans) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction via oxidative stress pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact the compound’s bioactivity and selectivity?

- Methodology :

- Synthesize analogs with varying alkoxy chains (C3–C8) or substituents at positions 2, 4, or 6. Compare their PDE4 inhibitory activity or antimicrobial potency to establish structure-activity relationships (SAR) .

- Computational docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., PDE4 active site), validated by mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?

- Methodology :

- Standardize assay protocols: Ensure consistent cell lines, nutrient media, and compound solubility (use DMSO stocks <0.1% v/v).

- Address conflicting IC₅₀ values by repeating assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation as a source of variability .

Q. How can researchers design in vivo models to validate therapeutic potential while minimizing off-target effects?

- Methodology :

- Use murine models of inflammation (e.g., LPS-induced lung injury) or infection (bacterial sepsis). Dose optimization: Start with 10–50 mg/kg (oral or IP) and monitor biomarkers (e.g., TNF-α, IL-6) .

- Toxicity screening: Assess liver/kidney function (ALT, creatinine) and histopathology. Compare to known inhibitors (e.g., roflumilast for PDE4) .

Q. What advanced spectroscopic or computational techniques elucidate the compound’s interaction with biological targets?

- Methodology :

- Spectroscopy : Surface plasmon resonance (SPR) for real-time binding kinetics; -NMR if fluorine tags are introduced .

- Computational : Molecular dynamics simulations (GROMACS) to study ligand-protein interactions over time. QM/MM calculations predict electron transfer mechanisms in redox-active systems .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

- Resolution Strategy :

- Context-dependent behavior: Test under varying redox conditions (e.g., low vs. high ROS levels). Use dichlorofluorescein (DCFH) assays to quantify ROS scavenging/generation .

- Metal chelation: The compound may act as a pro-oxidant via Fenton-like reactions in the presence of Fe²⁺/Cu²⁺. Use ICP-MS to measure metal ion binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.